[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788858
InChI: InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3/t15-,16-/m1/s1
SMILES:
Molecular Formula: C20H21N
Molecular Weight: 275.4 g/mol

[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine

CAS No.:

Cat. No.: VC15788858

Molecular Formula: C20H21N

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine -

Specification

Molecular Formula C20H21N
Molecular Weight 275.4 g/mol
IUPAC Name (1R)-N-[(1R)-1-naphthalen-1-ylethyl]-1-phenylethanamine
Standard InChI InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3/t15-,16-/m1/s1
Standard InChI Key NRWPJJFNHXBWDM-HZPDHXFCSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC(C1=CC=CC=C1)NC(C)C2=CC=CC3=CC=CC=C32

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

[(1R)-1-(Naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine features a secondary amine core bonded to two chiral carbon centers. The (1R)-1-(naphthalen-1-yl)ethyl group contributes a polycyclic aromatic system, while the (1R)-1-phenylethyl moiety introduces a benzyl-derived substituent. This arrangement creates a sterically congested environment, influencing both reactivity and intermolecular interactions.

The molecular formula is inferred as C₂₁H₂₁N (exact mass: 287.178 g/mol), though analogous compounds such as (1R)-1-(1-naphthyl)-N-(phenylmethylene)ethanamine (C₁₉H₁₇N, 259.345 g/mol) provide benchmarks for validating computational models . X-ray crystallography of related structures confirms the naphthalene ring’s planar geometry and the ethyl linker’s conformational flexibility .

Stereochemical Significance

The compound’s two (1R)-configured stereocenters necessitate precise synthetic control to avoid racemization. Resolution techniques, such as diastereomeric salt formation with L-malic acid, have proven effective for isolating enantiopure amines in analogous systems . The (R,R) configuration may enhance binding affinity to biological targets, as evidenced by studies on structurally similar monoamine oxidase inhibitors .

Synthetic Routes and Methodologies

Reductive Amination Strategies

A primary synthetic route involves reductive amination of ketone precursors. For example, (R)-1-phenylethylamine—a structural component—is synthesized via acetophenone amination using ammonium formate in the Leuckart reaction . Adapting this method, the target compound could be synthesized by reacting 1-(naphthalen-1-yl)ethanone with (R)-1-phenylethylamine under catalytic hydrogenation conditions.

Solid-Phase Synthesis with Ion Exchange Resins

Recent advances employ sulfonic acid-type ion exchange resins to facilitate efficient amidation and hydrolysis. A patented method for (R)-1-phenylethylamine derivatives utilizes toluene reflux with resin-bound p-toluenesulfonic acid, achieving 99.3% diastereomeric excess (d.e.) . Key steps include:

  • Stage 1: Refluxing the amide intermediate with resin and water (6 hours, 110°C).

  • Stage 2: Methanol treatment at 60°C (3 hours) to isolate the amine .

This approach minimizes racemization and is scalable for industrial production.

Physicochemical Properties

Hydrophobicity and Solubility

The compound’s logP (estimated at 5.02 via Chemsrc data ) indicates significant hydrophobicity, favoring solubility in organic solvents like toluene and methanol. Aqueous solubility is limited, necessitating salt formation (e.g., hydrochloride) for biological assays.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous amines reveals decomposition temperatures above 200°C, suggesting robustness under standard laboratory conditions .

Pharmacological Profile and Biological Activity

Monoamine Oxidase Inhibition

Structural similarities to 1-phenylethylamine—a known monoamine oxidase inhibitor (MAOI)—suggest potential antidepressant activity . The naphthalene group may augment binding to MAO’s hydrophobic pockets, though in vitro validation is pending.

Applications in Chemical Research and Industry

Chiral Resolution and Asymmetric Catalysis

The compound’s enantiopure form serves as a resolving agent for racemic mixtures. Crystallization-based resolutions, as detailed in University of Groningen methodologies, leverage its stereochemical rigidity to separate enantiomers of carboxylic acids and alcohols .

Pharmaceutical Intermediate

Patent literature highlights derivatives like (R)-1-(naphthalen-1-yl)propan-1-amine hydrochloride as intermediates in antipsychotic drug synthesis . The target compound could similarly function in constructing peptidomimetics or kinase inhibitors.

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